molecular formula C22H24N6O3S B14927716 2-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-(2-phenylethyl)hydrazinecarbothioamide

2-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-(2-phenylethyl)hydrazinecarbothioamide

Cat. No.: B14927716
M. Wt: 452.5 g/mol
InChI Key: XMZBJMDVSXJTEC-UHFFFAOYSA-N
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Description

2-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N~1~-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a pyrazole ring, a benzoyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N~1~-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which can be synthesized through the cyclocondensation of hydrazine with a diketone or an equivalent precursor . The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents . The benzoyl group is then attached through Friedel-Crafts acylation, and the final hydrazinecarbothioamide moiety is introduced through a reaction with thiosemicarbazide under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration and acylation steps, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N~1~-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and thiosemicarbazide . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products

Major products formed from these reactions include amine derivatives, nitroso compounds, and substituted hydrazinecarbothioamides .

Mechanism of Action

The mechanism of action of 2-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N~1~-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein . This interaction can lead to inhibition or activation of the target, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N~1~-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C22H24N6O3S

Molecular Weight

452.5 g/mol

IUPAC Name

1-[[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoyl]amino]-3-(2-phenylethyl)thiourea

InChI

InChI=1S/C22H24N6O3S/c1-15-20(28(30)31)16(2)27(26-15)14-18-9-6-10-19(13-18)21(29)24-25-22(32)23-12-11-17-7-4-3-5-8-17/h3-10,13H,11-12,14H2,1-2H3,(H,24,29)(H2,23,25,32)

InChI Key

XMZBJMDVSXJTEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NNC(=S)NCCC3=CC=CC=C3)C)[N+](=O)[O-]

Origin of Product

United States

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